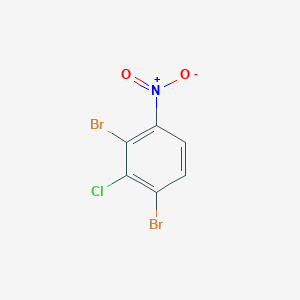
1,3-Dibromo-2-chloro-4-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibromo-2-chloro-4-nitrobenzene is an aromatic compound with the molecular formula C6H2Br2ClNO2. This compound is characterized by the presence of bromine, chlorine, and nitro groups attached to a benzene ring. It is a significant intermediate in organic synthesis and finds applications in various fields, including pharmaceuticals, agrochemicals, and dyestuffs.
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-2-chloro-4-nitrobenzene can be synthesized through a series of electrophilic aromatic substitution reactions. The typical synthetic route involves the nitration of 1,3-dibromo-2-chlorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process also includes purification steps such as recrystallization to remove any impurities .
化学反応の分析
Types of Reactions: 1,3-Dibromo-2-chloro-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidation products depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol can be used to replace bromine atoms with methoxy groups.
Reduction: Tin and hydrochloric acid or palladium on carbon with hydrogen gas are common reducing agents.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed:
Substitution: Formation of methoxy derivatives.
Reduction: Formation of 1,3-dibromo-2-chloro-4-aminobenzene.
Oxidation: Formation of various oxidized products depending on the reaction conditions.
科学的研究の応用
1,3-Dibromo-2-chloro-4-nitrobenzene is widely used in scientific research due to its versatile reactivity and functional groups. Some of its applications include:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Agrochemicals: The compound is utilized in the production of pesticides and herbicides.
Dyestuffs: It is employed in the manufacture of dyes and pigments.
作用機序
The mechanism of action of 1,3-dibromo-2-chloro-4-nitrobenzene is primarily based on its ability to undergo electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups such as nitro, bromine, and chlorine makes the benzene ring less reactive towards electrophiles. the compound can still participate in reactions where the electron density is sufficient to facilitate the substitution .
類似化合物との比較
1,3-Dibromo-2-chlorobenzene: Lacks the nitro group, making it less reactive in certain substitution reactions.
1,3-Dibromo-4-nitrobenzene: Similar structure but different substitution pattern, leading to different reactivity.
2,4-Dibromo-1-chlorobenzene: Different substitution pattern affecting its chemical behavior.
Uniqueness: 1,3-Dibromo-2-chloro-4-nitrobenzene is unique due to the specific arrangement of its substituents, which influences its reactivity and applications. The presence of both bromine and chlorine atoms, along with the nitro group, provides a distinct set of chemical properties that make it valuable in various synthetic and industrial processes .
特性
CAS番号 |
919522-57-9 |
|---|---|
分子式 |
C6H2Br2ClNO2 |
分子量 |
315.34 g/mol |
IUPAC名 |
1,3-dibromo-2-chloro-4-nitrobenzene |
InChI |
InChI=1S/C6H2Br2ClNO2/c7-3-1-2-4(10(11)12)5(8)6(3)9/h1-2H |
InChIキー |
GCFXPZZHFUNHNE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


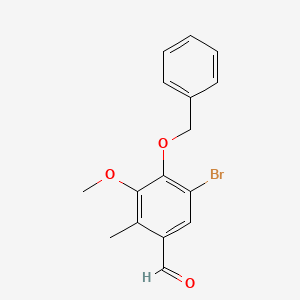
![5-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B12640165.png)
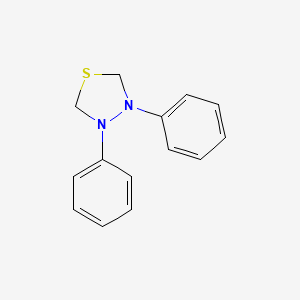
![1-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B12640172.png)
![4-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione](/img/structure/B12640177.png)
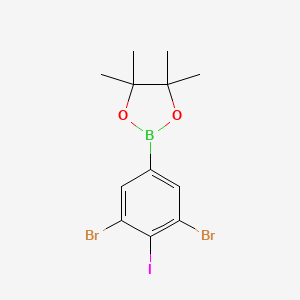
![1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B12640187.png)
![3-(2-Methoxyethyl)-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole](/img/structure/B12640192.png)
![(2R)-({N-[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl}amino)(phenyl)ethanoic acid](/img/structure/B12640196.png)


![1-[(4-fluorophenyl)sulfonyl]-N-[(2S)-3-methyl-1-oxo-1-(pyrrolidin-1-yl)butan-2-yl]piperidine-4-carboxamide](/img/structure/B12640211.png)
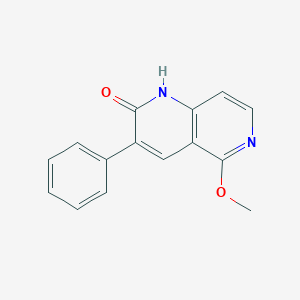
![tert-butyl N-[3-[[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]amino]phenyl]carbamate](/img/structure/B12640223.png)
